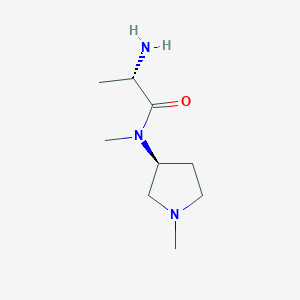

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

Description

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chiral secondary amide featuring a stereochemically defined pyrrolidine substituent. Its structure combines a propanamide backbone with a methylpyrrolidinyl group, which confers unique conformational and electronic properties. The stereochemistry at both the propanamide and pyrrolidine moieties is critical for its interactions with biological targets, as enantiomeric differences can drastically alter pharmacological profiles .

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAMIQQJFPEIAE-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methylpyrrolidine and (S)-2-amino-N-methylpropanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control temperature, pressure, and reaction time. Continuous flow reactors and high-throughput screening methods can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

The compound has been investigated for its role as a modulator in neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders, such as anxiety and depression. Research indicates that compounds with similar structures can interact with serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects .

1.2 Antinociceptive Properties

Studies have shown that derivatives of this compound may exhibit antinociceptive effects, making them candidates for pain management therapies. The mechanism involves modulation of pain pathways, potentially offering a novel approach to analgesic drug development .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves chiral pool synthesis techniques or asymmetric synthesis methods. These methods are crucial for producing the desired enantiomeric form, which is essential for biological activity .

2.2 Related Compounds

Various derivatives have been synthesized to enhance pharmacological properties or reduce side effects. For instance, modifications of the methyl group or the pyrrolidine ring can lead to compounds with improved receptor affinity or selectivity .

Case Studies

Regulatory Status and Safety

The safety profile of this compound has been evaluated through various toxicity studies. Current data suggest that it does not meet the criteria for hazardous classification under GHS (Globally Harmonized System), indicating a favorable safety profile for research applications .

Mechanism of Action

The mechanism by which (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Anticonvulsant Activity : highlights that propanamides disrupt neuronal sodium permeability, reducing excitability. The target compound’s methylpyrrolidinyl group may enhance this effect by increasing lipophilicity and membrane interaction . In contrast, nitro-substituted analogues () might exhibit weaker anticonvulsant activity due to reduced hydrogen-bonding capacity.

- Stability and Solubility : Bulky substituents like tert-butyldimethylsilyl () or cycloheptylethyl () groups improve metabolic stability but may reduce aqueous solubility. The target compound’s pyrrolidine ring balances these factors, offering moderate solubility and enzymatic resistance .

- Stereochemical Influence : The (S,S) configuration in the target compound ensures optimal binding to chiral receptors, whereas racemic mixtures (e.g., in ’s peptide-like derivatives) could lead to off-target effects .

Biological Activity

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide, also known by its CAS number 1290196-94-9, is a compound that has garnered interest due to its potential biological activities, particularly in the context of diabetes treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, which is significant for its biological activity. Its structure can be represented as follows:

This compound is a derivative of pyrrolidine, which contributes to its pharmacological properties.

Research indicates that this compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes as they enhance insulin secretion and decrease glucagon levels, leading to reduced blood glucose levels .

2. Pharmacological Effects

The compound has shown the following pharmacological effects:

- Antidiabetic Activity : Studies have demonstrated that the compound effectively lowers blood glucose levels in diabetic models by inhibiting DPP-IV activity .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems related to cognitive functions .

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

Detailed Research Insights

- DPP-IV Inhibition : The compound's ability to inhibit DPP-IV was quantified, showing IC50 values ranging from 10 nM to 160 nM, which indicates a potent interaction with the enzyme .

- Neuropharmacological Studies : Additional research has indicated that the compound may influence GABAergic signaling pathways, which are critical for mood regulation and cognitive processes .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step enantioselective reactions. For example, a three-step method (protection, coupling, deprotection) is used for structurally similar propanamide derivatives. To ensure stereochemical purity:

- Use chiral auxiliaries (e.g., Boc-protected amino acids) to control configuration at stereogenic centers .

- Monitor reaction conditions (e.g., stoichiometry of reagents like acetic anhydride) to avoid racemization. Excess reagents may lead to undesired acetylation or epimerization .

- Validate enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, pyrrolidine ring protons appear as distinct multiplets in δ 1.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <5 ppm error .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What safety precautions are advised for handling this compound in laboratory settings?

- Methodological Answer :

- Refer to Safety Data Sheets (SDS) for hazard classification. While direct SDS for this compound is unavailable, analogs with pyrrolidine/amide motifs suggest:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine powders .

- Emergency protocols: For spills, neutralize with inert absorbents; for exposure, rinse with water and seek medical evaluation .

Advanced Research Questions

Q. How can researchers mitigate the formation of impurities or enantiomeric byproducts during synthesis?

- Methodological Answer :

- Impurity Control : Optimize reagent ratios (e.g., 1:1.05 molar equivalents of acetic anhydride to substrate) to prevent over-acetylation .

- Enantiomer Suppression : Use enantiomerically pure starting materials (e.g., Boc-L-Serine) to avoid carryover of undesired stereoisomers .

- Chromatographic Purification : Employ flash chromatography with chiral stationary phases for intermediate purification .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the pyrrolidine nitrogen or modify the propanamide backbone to assess steric/electronic effects .

- Biological Assays : Pair SAR with in vitro assays (e.g., enzyme inhibition, receptor binding) using LC-MS or fluorescence-based readouts .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with biological targets like ion channels or kinases .

Q. How can computational methods aid in predicting the compound’s physicochemical properties or metabolic stability?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 metabolism .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., amide bonds prone to hydrolysis) .

- MD Simulations : Simulate membrane permeability using coarse-grained models (e.g., Martini force field) .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization Issues : The compound’s flexibility (rotatable bonds in pyrrolidine/amide) may hinder crystal formation. Solutions include:

- Co-crystallization with stabilizing ligands (e.g., small-molecule fragments) .

- Use of high-throughput crystallization screens (e.g., Hampton Index) .

- Data Collection : Synchrotron radiation improves resolution for weakly diffracting crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.